molecular formula C7H14O3 B15168260 (4S,5S)-5-hydroxy-4-methoxyhexanal CAS No. 600165-17-1

(4S,5S)-5-hydroxy-4-methoxyhexanal

Katalognummer: B15168260
CAS-Nummer: 600165-17-1
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: ZGXWZFGATSODLU-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S)-5-hydroxy-4-methoxyhexanal is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and methoxy functional groups attached to a hexanal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-hydroxy-4-methoxyhexanal typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl and methoxy groups. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, a chiral Co-salen-catalyzed epoxide ring-opening reaction can be employed to introduce the hydroxyl group at the correct position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S)-5-hydroxy-4-methoxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .

Wissenschaftliche Forschungsanwendungen

(4S,5S)-5-hydroxy-4-methoxyhexanal has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4S,5S)-5-hydroxy-4-methoxyhexanal involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S,5S)-5-hydroxy-4-methyl-3-heptanone
  • 4-methyl-3,5-heptanedione

Uniqueness

(4S,5S)-5-hydroxy-4-methoxyhexanal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

600165-17-1

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

(4S,5S)-5-hydroxy-4-methoxyhexanal

InChI

InChI=1S/C7H14O3/c1-6(9)7(10-2)4-3-5-8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m0/s1

InChI-Schlüssel

ZGXWZFGATSODLU-BQBZGAKWSA-N

Isomerische SMILES

C[C@@H]([C@H](CCC=O)OC)O

Kanonische SMILES

CC(C(CCC=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.